Propyl pyruvate

概要

説明

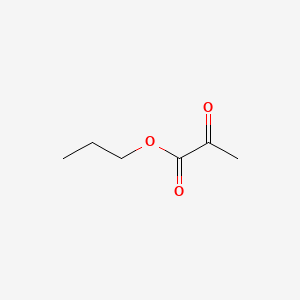

Propyl pyruvate is an organic compound with the molecular formula C6H10O3 It is an ester derived from pyruvic acid and propanol

準備方法

Synthetic Routes and Reaction Conditions

Propyl pyruvate can be synthesized through the esterification of pyruvic acid with propanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, this compound can be produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of pyruvic acid and propanol into a reactor, where they are mixed with an acid catalyst. The reaction mixture is then heated to the desired temperature to promote esterification. The resulting product is purified through distillation to obtain high-purity this compound.

化学反応の分析

Types of Reactions

Propyl pyruvate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to produce propyl acetate and carbon dioxide.

Reduction: It can be reduced to form propyl lactate.

Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like ammonia or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Propyl acetate and carbon dioxide.

Reduction: Propyl lactate.

Substitution: Various substituted esters depending on the nucleophile used.

科学的研究の応用

Propyl pyruvate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds.

Biology: this compound is studied for its potential role in metabolic pathways and its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory agent and its role in metabolic disorders.

Industry: It is used in the production of various chemicals and as a flavoring agent in the food industry.

作用機序

The mechanism of action of propyl pyruvate involves its conversion to pyruvate in the body. Pyruvate is a key intermediate in several metabolic pathways, including glycolysis and the citric acid cycle. It plays a crucial role in energy production and cellular respiration. This compound may exert its effects by influencing these metabolic pathways and modulating the activity of enzymes involved in pyruvate metabolism.

類似化合物との比較

Similar Compounds

Ethyl pyruvate: An ester of pyruvic acid and ethanol, used for its anti-inflammatory properties.

Methyl pyruvate: An ester of pyruvic acid and methanol, studied for its role in metabolic processes.

Butyl pyruvate: An ester of pyruvic acid and butanol, used in organic synthesis.

Uniqueness

Propyl pyruvate is unique due to its specific ester group, which imparts distinct chemical and physical properties compared to other pyruvate esters

生物活性

Introduction

Propyl pyruvate is an ester derivative of pyruvic acid, which has garnered attention for its potential biological activities, particularly in metabolic processes and therapeutic applications. This article explores the biological activity of this compound, supported by diverse research findings, case studies, and data tables.

This compound (C₅HₙO₃) is characterized by its ester functional group, which influences its solubility and reactivity. It is synthesized through the esterification of pyruvic acid with propanol. The compound exhibits a range of biological properties that make it suitable for various applications in biochemistry and pharmacology.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₈O₃ |

| Molecular Weight | 116.11 g/mol |

| Melting Point | -20 °C |

| Boiling Point | 181 °C |

| Solubility | Soluble in water and organic solvents |

Metabolic Role

This compound plays a significant role in cellular metabolism. It is known to enhance energy production by acting as a substrate for various metabolic pathways. Research indicates that this compound can stimulate mitochondrial function and improve ATP production, which is crucial for cellular energy homeostasis .

Antioxidant Properties

Studies have shown that this compound possesses antioxidant properties, helping to mitigate oxidative stress in cells. This property is particularly beneficial in protecting against neurodegenerative diseases and other conditions associated with oxidative damage .

Neuroprotective Effects

Research has demonstrated that this compound can exert neuroprotective effects in models of neurodegeneration. For instance, it has been shown to reduce neuronal cell death in response to excitotoxicity and oxidative stress, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease .

Case Studies

- Neuroprotection in Animal Models : A study evaluated the neuroprotective effects of this compound in a rodent model of ischemic stroke. The results indicated that treatment with this compound significantly reduced infarct size and improved neurological outcomes compared to control groups .

- Metabolic Enhancement : Another study investigated the effects of this compound on metabolic rates in human cell lines. The findings suggested an increase in glucose uptake and lactate production, indicating enhanced glycolytic activity.

The biological activities of this compound are mediated through several mechanisms:

- Activation of Pyruvate Dehydrogenase : this compound activates the enzyme complex responsible for converting pyruvate to acetyl-CoA, thereby promoting aerobic respiration .

- Inhibition of Lactate Dehydrogenase : It has been observed that this compound can inhibit lactate dehydrogenase activity, shifting the metabolic balance towards aerobic metabolism rather than anaerobic glycolysis.

- Reduction of Reactive Oxygen Species (ROS) : By scavenging free radicals, this compound reduces ROS levels, contributing to its antioxidant effects.

特性

IUPAC Name |

propyl 2-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-3-4-9-6(8)5(2)7/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPVOWZUBFRIAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50174129 | |

| Record name | Propyl pyruvate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to pale yellow liquid; Sweet carmelling, floral aroma | |

| Record name | Propyl pyruvate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1924/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | Propyl pyruvate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1924/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.012-1.020 (20°) | |

| Record name | Propyl pyruvate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1924/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

20279-43-0 | |

| Record name | Propyl pyruvate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020279430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl pyruvate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROPYL PYRUVATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78735J3F50 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。